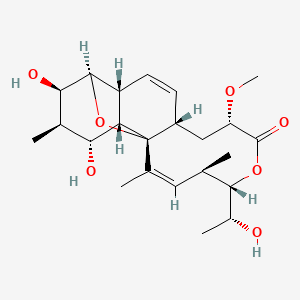

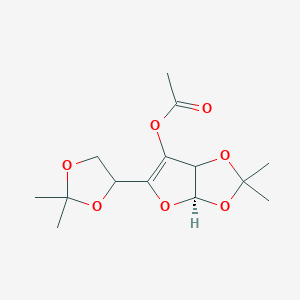

3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-erythrohexofuranen-(3)-ose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives closely related to the target compound involves multiple steps, including acetonation, oxidation, and epoxidation, followed by basic cleavage of the epoxide. These methods have been applied to create essential intermediates in preparations for more complex molecules (Ezekiel et al., 1971). Another synthesis approach involves reactions with stabilized phosphorus ylides to produce α,β-unsaturated esters or enones, showcasing the compound's versatility in synthetic organic chemistry (Tronchet & Gentile, 1975).

Molecular Structure Analysis

X-ray diffraction methods have been employed to investigate the molecular structure of related compounds, revealing orthorhombic crystallization and providing detailed conformational data, such as the sofa and twist conformations of different rings within the molecules (Krajewski et al., 1984). Such analyses are crucial for understanding the 3D arrangement of atoms in these molecules and their potential interactions in various environments.

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives can lead to a wide range of products, influenced by factors like the stereochemistry and the reactants' nature. For example, treatments with stabilized phosphorus ylides produce a mixture of geometrical isomers of α,β-unsaturated esters or enones, highlighting the compound's reactivity and the possibility of obtaining diverse chemical entities from it (Tronchet & Gentile, 1975).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallization behavior, are essential for understanding how this compound and its derivatives can be manipulated in the laboratory and applied in various contexts. The orthorhombic crystallization and specific conformational details, like the twist and sofa conformations, provide insight into the compound's solid-state characteristics and its potential interactions in solid forms or solutions (Krajewski et al., 1984).

科学的研究の応用

Synthesis and Structural Modification

- The synthesis of hexofuranose derivatives and their functionalization at specific positions provide foundational methodologies for generating novel compounds. For instance, the action of acid on hexose derivatives has led to the synthesis of epithio-hexofuranoses, contributing to the exploration of new chemical spaces (Hughes & Todhunter, 2000).

- Syntheses involving acetylation and anhydro formation processes highlight the versatility of these compounds in creating diverse molecular architectures, as seen in the preparation of various anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose derivatives (Ning & Kong, 2001).

Functionalization for Metal Coordination

- Derivatives of glucose have been functionalized for transition metal coordination, presenting opportunities in the development of organometallic complexes. This has implications for potential applications in bioconjugate chemistry and materials science (Dumas et al., 2005).

Potential Antitumor and Antiviral Agents

- The efficient synthesis of nucleosides incorporating these derivatives as potential antitumor or antiviral agents showcases their application in medicinal chemistry. For example, modifications leading to 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil demonstrate their relevance in drug discovery (Tsoukala et al., 2007).

Building Blocks for Glycopeptide Libraries

- The acylation of sugars with N-(Z-alpha-aminoacyl)benzotriazoles under microwave irradiation to produce chiral O-(Z-alpha-aminoacyl) sugars illustrates their utility as convenient building blocks for the assembly of glycopeptide libraries. This application is significant for the development of novel therapeutics (Katritzky et al., 2007).

Unusual Acetolysis Products

- The isolation of a sultone as an unusual acetolysis product from methyl 5,6-di-O-acetyl-2,3-O-isopropylidene-β-L-gulofuranoside highlights the complexity and unpredictability of chemical reactions involving these derivatives, contributing to the understanding of reaction mechanisms and pathways (Craig & Stevens, 2011).

特性

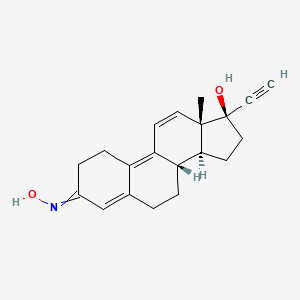

IUPAC Name |

[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8,11-12H,6H2,1-5H3/t8?,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIUJMXBARBXRG-YPXMJKPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。